

An In-depth Technical Guide to cis-2-Isopropylcyclohexanol

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Compound of Interest

Compound Name: 2-Isopropylcyclohexanol

Cat. No.: B1266409

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **cis-2-isopropylcyclohexanol**, a substituted cyclohexanol derivative. The document details its chemical structure, physical and spectroscopic properties, and synthesis. Experimental protocols for its preparation and characterization are outlined, supported by tabulated quantitative data for clarity and comparative analysis. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound.

Introduction

cis-2-Isopropylcyclohexanol is a cyclic alcohol characterized by the presence of an isopropyl group and a hydroxyl group on adjacent carbon atoms of a cyclohexane ring, with a *cis* stereochemical relationship. This specific spatial arrangement of the functional groups influences its physical properties and reactivity, making it a subject of interest in stereoselective synthesis and as a potential building block in medicinal chemistry. The cyclohexane scaffold is a common motif in a variety of biologically active molecules, and understanding the properties and synthesis of its substituted derivatives is crucial for the development of new chemical entities.^[1]

Chemical Structure and Properties

The fundamental characteristics of **cis-2-isopropylcyclohexanol** are summarized in the tables below, providing a clear reference for its identification and handling.

Structural and Physical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O	[2][3]
Molecular Weight	142.24 g/mol	[2]
IUPAC Name	cis-2-isopropylcyclohexan-1-ol	
CAS Number	10488-25-2	[3]
Canonical SMILES	CC(C)C1CCCCC1O	
InChI	InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1	[3]
InChIKey	IXVGVVQGNQZQGD-IUCAKERBSA-N	[3]

Spectroscopic Data Summary

Spectroscopic Technique	Key Data Points
¹³ C NMR	A ¹³ C NMR spectrum is available on PubChem, although detailed peak assignments are not provided.[2]
Gas Chromatography	Kovats Retention Index (Standard non-polar): 1119 Kovats Retention Index (Semi-standard non-polar): 1139

Synthesis of cis-2-Isopropylcyclohexanol

The primary route for the synthesis of **cis-2-isopropylcyclohexanol** is the stereoselective hydrogenation of 2-isopropylphenol. The choice of catalyst and reaction conditions is critical to

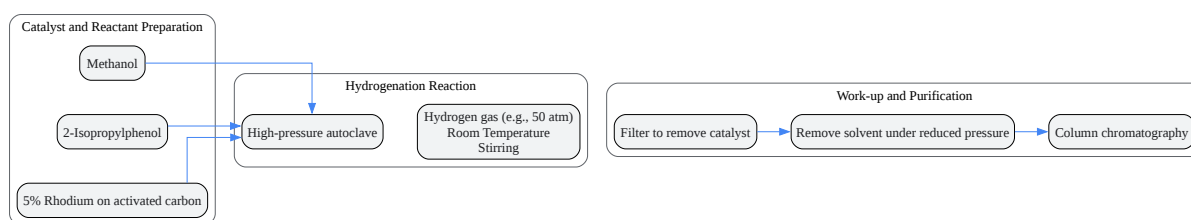
favor the formation of the cis isomer. An alternative approach involves the stereoselective reduction of 2-isopropylcyclohexanone.

Stereoselective Hydrogenation of 2-Isopropylphenol

The hydrogenation of 2-isopropylphenol over a rhodium-on-carbon catalyst has been shown to favor the formation of the cis-isomer of the corresponding cyclohexanol derivative.^[4] This method provides a direct and efficient route to cis-**2-isopropylcyclohexanol**.

Experimental Protocol:

Reaction Setup:



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Figure 1. Workflow for the synthesis of cis-**2-Isopropylcyclohexanol** via hydrogenation.

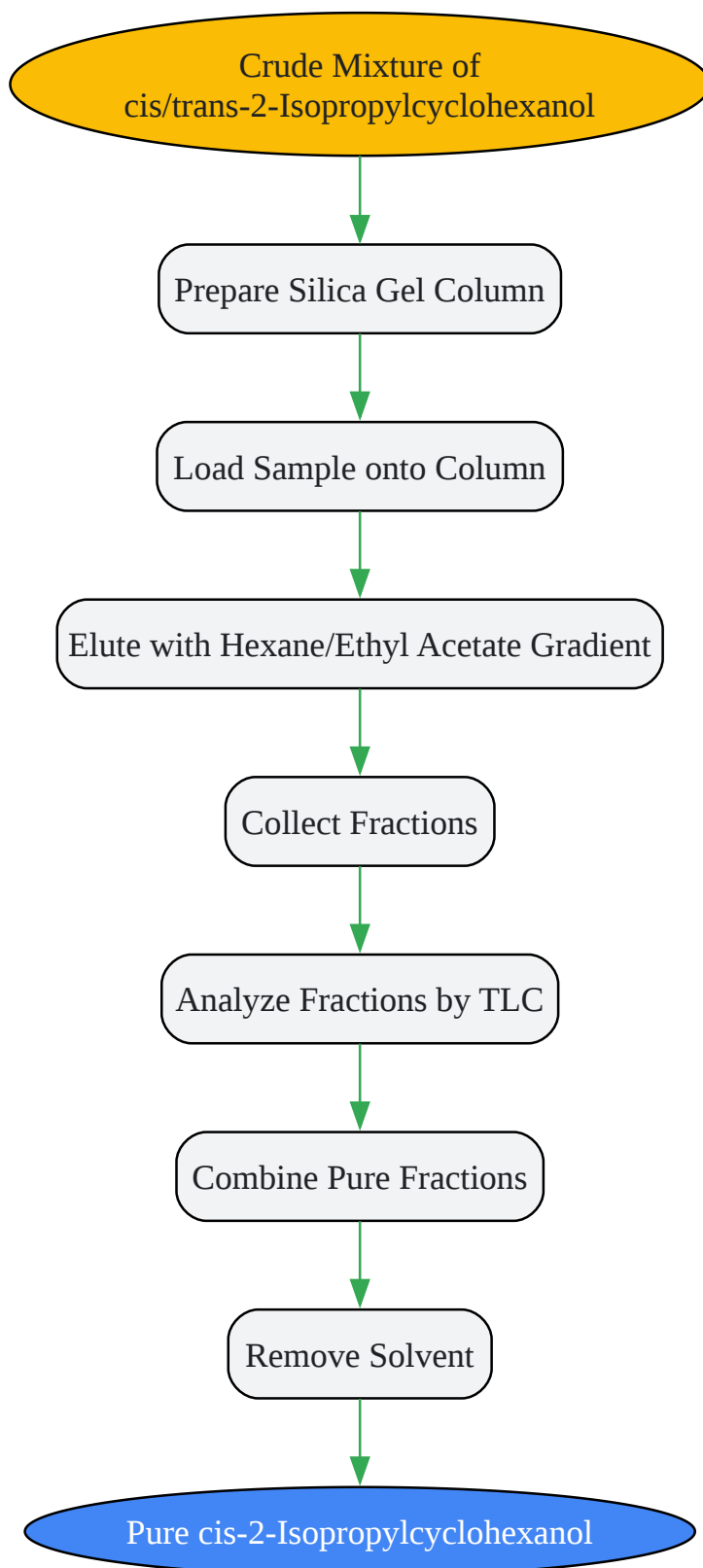
- Catalyst Preparation: In a high-pressure autoclave, add 5% rhodium on activated carbon (e.g., 5 mol%).
- Reactant Addition: Add 2-isopropylphenol to the autoclave, followed by a suitable solvent such as methanol.

- **Hydrogenation:** Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (a typical pressure is around 50 atm, but this may require optimization) and stir the mixture vigorously at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel.

Purification of cis-2-Isopropylcyclohexanol

The separation of cis and trans isomers of substituted cyclohexanols can be achieved by column chromatography, exploiting the subtle differences in polarity between the diastereomers. Generally, the cis isomer is slightly more polar than the trans isomer.

Experimental Protocol: Column Chromatography



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Figure 2. Workflow for the purification of **cis-2-Isopropylcyclohexanol** by column chromatography.

- **Column Preparation:** A glass column is packed with silica gel as the stationary phase, using a slurry of silica in a non-polar solvent like hexane.
- **Sample Loading:** The crude mixture of isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
- **Elution:** Elution is typically started with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer will elute first. The polarity of the eluent is then gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.
- **Fraction Collection and Analysis:** Fractions are collected throughout the elution process and analyzed by TLC to determine their composition.
- **Isolation:** Fractions containing the pure cis isomer are combined and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and structural confirmation of **cis-2-isopropylcyclohexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The ^1H NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The coupling constants and chemical shifts of the protons on C1 and C2 are diagnostic for the cis stereochemistry.
- **^{13}C NMR:** The ^{13}C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. A published ^{13}C NMR spectrum is available on PubChem, which can be used as a reference.^[2]

Infrared (IR) Spectroscopy

The IR spectrum of **cis-2-isopropylcyclohexanol** is expected to exhibit a broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm^{-1} region. C-O stretching will likely appear in the 1000-1200 cm^{-1} range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cis-2-isopropylcyclohexanol** would likely show a molecular ion peak (M^+) at m/z 142. Common fragmentation patterns for cyclohexanols include the loss of a water molecule ($\text{M}-18$), and alpha-cleavage adjacent to the hydroxyl group.

Biological Activity and Potential Applications

While specific biological data for **cis-2-isopropylcyclohexanol** is not extensively documented in publicly available literature, the broader class of substituted cyclohexanols has been investigated for various pharmacological activities.

Antimicrobial Potential

Derivatives of cyclohexane have been reported to possess antimicrobial properties.^[1] The lipophilicity and steric properties of the isopropyl group in **cis-2-isopropylcyclohexanol** may influence its interaction with microbial membranes or enzymes. Further studies are warranted to evaluate its potential as an antimicrobial agent.

Role in Drug Discovery

The conformationally well-defined structure of the cyclohexane ring makes it a valuable scaffold in medicinal chemistry. The cis relationship of the hydroxyl and isopropyl groups in **cis-2-isopropylcyclohexanol** provides a specific three-dimensional arrangement of functional groups that can be exploited for the design of molecules that interact with biological targets such as enzymes and receptors.

Conclusion

This technical guide has summarized the key structural, physical, and spectroscopic properties of **cis-2-isopropylcyclohexanol**. Detailed experimental workflows for its synthesis via stereoselective hydrogenation and subsequent purification have been provided to aid

researchers in its preparation. While specific biological activity data for this compound is limited, the known pharmacological relevance of the substituted cyclohexanol scaffold suggests that **cis-2-isopropylcyclohexanol** is a valuable compound for further investigation in medicinal chemistry and drug discovery. The information presented herein serves as a foundational resource to facilitate and encourage future research into the applications of this molecule.

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